molecular formula C8H15NO3 B1459694 Methyl 2-(3-aminooxan-3-yl)acetate CAS No. 1522525-85-4

Methyl 2-(3-aminooxan-3-yl)acetate

Cat. No.: B1459694
CAS No.: 1522525-85-4
M. Wt: 173.21 g/mol
InChI Key: ZTOUZARIOOFVOE-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminooxan-3-yl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is also known by its IUPAC name, methyl 2-(3-aminotetrahydro-2H-pyran-3-yl)acetate . This compound is of interest due to its unique structure, which includes an amino group and an oxane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminooxan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-aminooxane with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminooxan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxane derivatives, alcohols, and oxo compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(3-aminooxan-3-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminooxan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxyoxan-3-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 2-(3-methyloxan-3-yl)acetate: Contains a methyl group instead of an amino group.

    Methyl 2-(3-oxooxan-3-yl)acetate: Features an oxo group instead of an amino group.

Uniqueness

Methyl 2-(3-aminooxan-3-yl)acetate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(3-aminooxan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOUZARIOOFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-aminooxan-3-yl)acetate
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Reactant of Route 6
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